molecular formula C26H54O7 B1198826 Hexaethylene glycol monotetradecyl ether CAS No. 5157-04-0

Hexaethylene glycol monotetradecyl ether

Cat. No.: B1198826
CAS No.: 5157-04-0
M. Wt: 478.7 g/mol
InChI Key: CMOAVXMJUDBIST-UHFFFAOYSA-N
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Description

Hexaethylene glycol monotetradecyl ether is a nonionic surfactant with a hydrophilic head and a lipophilic tail. It belongs to the class of polyethylene glycol ethers and is widely used in various industrial and research applications due to its unique properties. This compound is particularly useful in the study of membrane proteins and is commonly used in lotions, detergents, and solubilizers .

Preparation Methods

Hexaethylene glycol monotetradecyl ether can be synthesized through the reaction of tetradecyl alcohol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the stepwise addition of ethylene oxide to the alcohol, resulting in the formation of the desired ether. Industrial production methods often involve continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

Hexaethylene glycol monotetradecyl ether primarily undergoes reactions typical of ethers and alcohols. These include:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions, especially in the presence of strong acids or bases.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, acids like hydrochloric acid, and bases like sodium hydroxide. .

Scientific Research Applications

Hexaethylene glycol monotetradecyl ether has a wide range of scientific research applications:

Comparison with Similar Compounds

Hexaethylene glycol monotetradecyl ether is unique due to its specific balance of hydrophilic and lipophilic properties. Similar compounds include:

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-28-17-19-30-21-23-32-25-26-33-24-22-31-20-18-29-16-14-27/h27H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOAVXMJUDBIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199520
Record name Hexaethyleneglycol mono-n-tetradecyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5157-04-0
Record name 3,6,9,12,15,18-Hexaoxadotriacontan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5157-04-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexaethyleneglycol mono-n-tetradecyl ether
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Record name Hexaethyleneglycol mono-n-tetradecyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12,15,18-hexaoxadotriacontan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of hexaethylene glycol monotetradecyl ether (C14E6) impact the dynamics of an unstirred Belousov-Zhabotinsky reaction?

A1: The research indicates that C14E6, at concentrations above its critical micelle concentration (CMC), significantly alters the typical chaotic behavior of an unstirred BZ reaction. [] The system transitions from a chaotic state to a quasi-periodic state and eventually settles into a period-1 oscillation as the concentration of C14E6 increases. [] This effect is attributed to the formation of micelles, which increases the viscosity of the reaction medium. [] Essentially, the increasing viscosity dampens the chaotic fluctuations, leading to more predictable oscillatory behavior.

Q2: Why is the concentration of this compound (C14E6) considered a bifurcation parameter in the context of the Belousov-Zhabotinsky reaction?

A2: In dynamical systems like the BZ reaction, a bifurcation parameter is a variable that, when changed, can cause a shift in the system's qualitative behavior. [] In this case, the concentration of C14E6 acts as such a parameter. [] As its concentration crosses the CMC threshold, the BZ reaction undergoes distinct transitions in its oscillatory patterns (chaos --> quasi-periodicity --> period-1). This demonstrates that C14E6 concentration directly influences the system's dynamics and can trigger shifts between different oscillatory regimes. This aligns with the Ruelle-Takens-Newhouse (RTN) scenario, where a system transitions to chaos through a sequence of increasingly complex periodic states. []

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